![molecular formula C11H14BrNO2 B6293202 tert-Butyl 5-bromo-6-methylpicolinate CAS No. 2404734-24-1](/img/structure/B6293202.png)
tert-Butyl 5-bromo-6-methylpicolinate
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Description
Tert-Butyl 5-bromo-6-methylpicolinate (TBBM) is a brominated derivative of pyridine, a heterocyclic aromatic compound . It has been studied for its potential use in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst.
Synthesis Analysis
The synthesis of tert-Butyl 5-bromo-6-methylpicolinate can be achieved through a three-step process involving bromination, alkylation, and esterification reactions. The starting materials include 5-methylpyridine, tert-butyl bromoacetate, sodium hydroxide, potassium carbonate, methyl iodide, acetic acid, and diethyl ether.Molecular Structure Analysis
The molecular formula of TBBM is C11H14BrNO2 . Its InChI code is 1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
TBBM has a molecular weight of 272.14 . It is a liquid at room temperature . The predicted boiling point is 331.0±37.0 °C, and the predicted density is 1.343±0.06 g/cm3 .Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-bromo-6-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEULOLBWBKHNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-bromo-6-methylpicolinate |
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